Cas no 77484-08-3 ((2-methyl-4-nitrophenyl)hydrazine)

(2-methyl-4-nitrophenyl)hydrazine Chemical and Physical Properties
Names and Identifiers
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- Hydrazine, (2-methyl-4-nitrophenyl)-
- (2-methyl-4-nitrophenyl)hydrazine
- 1-(2-methyl-4-nitrophenyl)hydrazine
- J-500860
- (2-methyl-4-nitro-phenyl)hydrazine
- AKOS009350788
- EN300-122198
- SCHEMBL6550983
- DTXSID90405101
- 77484-08-3
- (2-methyl-4-nitro-phenyl)-hydrazine
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- MDL: MFCD01074873
- Inchi: InChI=1S/C7H9N3O2/c1-5-4-6(10(11)12)2-3-7(5)9-8/h2-4,9H,8H2,1H3
- InChI Key: RERPRXPTVXLOFR-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1NN)[N+](=O)[O-]
Computed Properties
- Exact Mass: 167.069476538g/mol
- Monoisotopic Mass: 167.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.9Ų
- XLogP3: 2
(2-methyl-4-nitrophenyl)hydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122198-1.0g |
(2-methyl-4-nitrophenyl)hydrazine |
77484-08-3 | 95% | 1g |
$355.0 | 2023-06-08 | |
TRC | B498298-25mg |
(2-methyl-4-nitrophenyl)hydrazine |
77484-08-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
Alichem | A250001143-1g |
2-Methyl-4-nitrophenylhydrazine |
77484-08-3 | 98% | 1g |
$1786.10 | 2023-09-01 | |
TRC | B498298-250mg |
(2-methyl-4-nitrophenyl)hydrazine |
77484-08-3 | 250mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-122198-0.05g |
(2-methyl-4-nitrophenyl)hydrazine |
77484-08-3 | 95% | 0.05g |
$64.0 | 2023-06-08 | |
Enamine | EN300-122198-10000mg |
(2-methyl-4-nitrophenyl)hydrazine |
77484-08-3 | 95.0% | 10000mg |
$1531.0 | 2023-10-02 | |
1PlusChem | 1P008PFL-2.5g |
Hydrazine, (2-methyl-4-nitrophenyl)- |
77484-08-3 | 95% | 2.5g |
$810.00 | 2025-02-24 | |
1PlusChem | 1P008PFL-5g |
Hydrazine, (2-methyl-4-nitrophenyl)- |
77484-08-3 | 95% | 5g |
$1183.00 | 2025-02-24 | |
A2B Chem LLC | AE05409-50mg |
(2-Methyl-4-nitrophenyl)hydrazine |
77484-08-3 | 95% | 50mg |
$104.00 | 2024-04-19 | |
A2B Chem LLC | AE05409-500mg |
(2-Methyl-4-nitrophenyl)hydrazine |
77484-08-3 | 95% | 500mg |
$305.00 | 2024-04-19 |
(2-methyl-4-nitrophenyl)hydrazine Related Literature
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Kassem Amro,Anil K. Thakur,Joëlle Rault-Berthelot,Cyril Poriel,Lionel Hirsch,William E. Douglas,Sébastien Clément,Philippe Gerbier New J. Chem., 2013,37, 464-473
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
Additional information on (2-methyl-4-nitrophenyl)hydrazine
Hydrazine, (2-methyl-4-nitrophenyl)-: A Comprehensive Overview
Hydrazine, (2-methyl-4-nitrophenyl)-, also known by its CAS number 77484-08-3, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of hydrazine, a nitrogen-rich heterocyclic compound with a wide range of uses in organic synthesis, pharmaceuticals, and agrochemicals. The structure of Hydrazine, (2-methyl-4-nitrophenyl)- consists of a hydrazine group attached to a substituted phenyl ring, specifically a 2-methyl-4-nitrophenyl group. This substitution pattern imparts unique chemical properties to the compound, making it valuable for specialized applications.
The CAS number 77484-08-3 serves as a unique identifier for this compound within the chemical database maintained by the Chemical Abstracts Service. This numbering system ensures that researchers and professionals can reliably reference and retrieve information about the compound across various scientific literature and databases. The product name Hydrazine, (2-methyl-4-nitrophenyl)- highlights the specific substitution pattern on the phenyl ring, which is crucial for understanding its reactivity and potential applications.
Recent studies have explored the role of Hydrazine, (2-methyl-4-nitrophenyl)- in organic synthesis, particularly in the development of novel pharmaceutical agents. The compound's ability to act as a versatile building block has been leveraged in the creation of bioactive molecules with potential therapeutic applications. For instance, researchers have utilized this compound in the synthesis of anti-inflammatory agents and antioxidants, demonstrating its versatility in medicinal chemistry.
In addition to its role in drug discovery, Hydrazine, (2-methyl-4-nitrophenyl)- has been investigated for its potential in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing pesticides and herbicides with improved efficacy and reduced environmental impact. Recent advancements in green chemistry have further highlighted the importance of such compounds in sustainable agricultural practices.
The synthesis of Hydrazine, (2-methyl-4-nitrophenyl)- involves a series of well-established organic reactions. The process typically begins with the preparation of the substituted phenylhydrazine derivative through nucleophilic substitution or coupling reactions. The introduction of the methyl and nitro groups on the phenyl ring is achieved through directed metallation or nitration techniques, ensuring precise control over the substitution pattern. These methods not only enhance the yield but also improve the overall purity of the final product.
From an analytical standpoint, Hydrazine, (2-methyl-4-nitrophenyl)- can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide critical insights into the compound's molecular structure and stability under various conditions. Recent studies have also employed computational chemistry tools to predict the compound's reactivity and stability under different reaction conditions.
In terms of safety considerations, Hydrazine derivatives are generally handled with care due to their potential health risks if mishandled. Proper personal protective equipment (PPE) is recommended during synthesis and handling to minimize exposure risks. Despite these precautions, Hydrazine derivatives remain indispensable tools in modern organic synthesis due to their unique chemical properties.
Looking ahead, ongoing research into Hydrazine derivatives like Hydrazine, (2-methyl-4-nitrophenyl)- is expected to uncover new applications across diverse fields. The integration of artificial intelligence (AI) into chemical research promises to accelerate the discovery process by predicting novel synthetic pathways and optimizing existing ones. Such advancements will undoubtedly enhance our understanding of this compound's potential while ensuring its safe and efficient utilization.
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